molecular formula C19H22N4O B2554372 4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900296-93-7

4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No. B2554372
CAS RN: 900296-93-7
M. Wt: 322.412
InChI Key: BFYWURBSSGDBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolopyrimidines have been used in various chemical reactions. For instance, a solution of pyrazolopyrimidine derivative was heated under reflux with stirring for 10 hours . Subsequent reaction of pyrazolopyrimidine with sugar aldoses, in the presence of a catalytic amount of acetic acid, afforded the amino-sugar products .

Scientific Research Applications

Neurotoxicity Assessment and Behavioral Effects

Energetic Materials and Explosives

Drug Discovery and Medicinal Chemistry

Materials Science and Organic Synthesis

Biochemical Assays and Oxidative Stress Research

Chemical Biology and Enzyme Inhibition Studies

Mechanism of Action

The compound is a selective ERβ antagonist . It reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . It inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . They have a high impact in medicinal chemistry and have been used in the design of many pharmaceutical compounds . The future directions of this compound could involve further exploration of its potential applications in drug discovery and development .

properties

IUPAC Name

4-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-2-6-16-13-18(22-9-11-24-12-10-22)23-19(21-16)17(14-20-23)15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWURBSSGDBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.